1-(3-Chlorobenzyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
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Overview
Description
1-(3-Chlorobenzyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a chlorobenzyl group attached to a tetrahydropyridazine ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(3-Chlorobenzyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydropyridazine ring.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the tetrahydropyridazine intermediate.
Oxidation and Carboxylation: The final steps involve the oxidation of the tetrahydropyridazine ring to introduce the keto group and the carboxylation to attach the carboxylic acid group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(3-Chlorobenzyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chlorobenzyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
1-(3-Chlorobenzyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can be compared with other pyridazine derivatives, such as:
1-(4-Chlorobenzyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid: Similar structure but with a different position of the chlorine atom on the benzyl group.
1-(3-Bromobenzyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
1-(3-Methylbenzyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid: Similar structure but with a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
926258-24-4 |
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Molecular Formula |
C12H11ClN2O3 |
Molecular Weight |
266.68 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |
InChI |
InChI=1S/C12H11ClN2O3/c13-9-3-1-2-8(6-9)7-15-11(16)5-4-10(14-15)12(17)18/h1-3,6H,4-5,7H2,(H,17,18) |
InChI Key |
NMEUSKSKIZVJME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)O)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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